molecular formula C14H13BrO B8310496 1-Bromo-2-(2-ethylphenoxy)benzene

1-Bromo-2-(2-ethylphenoxy)benzene

Cat. No. B8310496
M. Wt: 277.16 g/mol
InChI Key: RXXDUMVVQLVOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872028B2

Procedure details

To a solution of 2-ethylphenylboronic acid (4.50 g, 30 mmol), 2-bromophenol (3.54 g, 20 mmol), and Cu(OAc)2 (1.86 g, 10 mmol) in anhydrous CH2Cl2 (50 mL) were added activated 4 Å molecular sieves (˜0.5 g), followed by anhydrous Et3N (7.0 mL, 50 mmol). The resulting dark green solution was stirred at rt for 48 h. The solvent was removed under vacuum and the residue was triturated several times with ether (˜200 mL). The combined organic solutions were washed with satd aq NH4Cl, and 1 N aq HCl aqueous solution, and solvent was removed under vacuum to give a crude product. Flash column chromatography gave 1-bromo-2-(2-ethylphenoxy)benzene (1.72 g, 31%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ: 7.62 (dd, 1H), 7.28 (m, 1H), 7.22-7.08 (m, 3H), 6.96 (m, 1H), 6.78 (m, 2H), 2.64 (q, 2H), 1.22 (t, 3H); MS no ionization was observed.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O)[CH3:2].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19].CCN(CC)CC>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Cu+2]>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)B(O)O
Name
Quantity
3.54 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.86 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark green solution was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated several times with ether (˜200 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with satd aq NH4Cl, and 1 N aq HCl aqueous solution, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude product

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OC1=C(C=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.